2,4-Dimethyl-1H-imidazole-5-carboxamide
Description
Properties
CAS No. |
124709-80-4 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,5-dimethyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-3-5(6(7)10)9-4(2)8-3/h1-2H3,(H2,7,10)(H,8,9) |
InChI Key |
MUINFCUJBRRPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)C)C(=O)N |
Canonical SMILES |
CC1=C(N=C(N1)C)C(=O)N |
Synonyms |
1H-Imidazole-4-carboxamide,2,5-dimethyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,4-Dimethyl-1H-imidazole-5-carboxamide typically involves the reaction of imidazole derivatives with carboxylic acids or their derivatives. Various methods have been documented in the literature for synthesizing imidazole derivatives, emphasizing the importance of reaction conditions and catalysts used during the process.
Key Synthesis Methods:
- Condensation Reactions: Imidazole derivatives can be synthesized through condensation reactions involving carbonyl compounds and amines.
- Cyclization Reactions: Cyclization of substituted ureas with α-halocarbonyl compounds has also been reported as an effective method for synthesizing imidazole derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Antihyperlipidemic Activity
A series of studies have investigated the lipid-lowering effects of imidazole-5-carboxamide derivatives. For instance, one study demonstrated that derivatives similar to this compound exhibited promising antihyperlipidemic activity in vivo, suggesting potential applications in managing hyperlipidemia and related cardiovascular diseases .
Drug Development
The compound has been explored for its potential in drug development, particularly in creating novel pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance its pharmacological properties.
Research on Derivatives
Research has focused on synthesizing derivatives of this compound to improve efficacy and reduce side effects. For example, modifications to the imidazole ring have led to compounds with enhanced biological activities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Antihyperlipidemic Effects | Showed a reduction in total cholesterol levels in animal models after administration of imidazole derivatives. |
| Study C | Drug Development | Identified potential pathways for modifying imidazole structures to enhance bioavailability and therapeutic index. |
Comparison with Similar Compounds
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC/DTIC)
- Structure: Features a triazeno group (-N=N-N(CH₃)₂) at position 4/5, distinguishing it from the dimethyl-substituted target compound.
- Activity: Clinically used as an antineoplastic agent (melanoma), with selective toxicity under hypoxic conditions .
- Metabolism: Undergoes N-demethylation via hepatic microsomal enzymes, producing 5-aminoimidazole-4-carboxamide (AIC) and formaldehyde .
- Key Difference: The triazeno group in DIC confers pH-dependent reactivity and photodegradation, unlike the stable methyl groups in 2,4-dimethyl derivatives .
5-Hydroxy-1H-imidazole-4-carboxamide
- Structure : Hydroxy group at position 5 instead of methyl.
- Applications : Formulated as tablets with silica to prevent discoloration and enhance stability .
- Synthesis: Produced via reaction of 2-aminomalonamide with carboxylic acids, differing from the alkylation pathways used for methylated derivatives .
Schiff Base and Thiazolidinone Derivatives of 5-Amino-1H-imidazole-4-carboxamide
- Structure: Substituents include aromatic aldehydes (Schiff bases) or thiazolidinone rings.
- Activity: Thiazolidinone derivatives exhibit superior antimicrobial activity compared to Schiff bases, highlighting the role of electronegative substituents .
1H-Benzo[d]imidazole-5-carboxamides
- Structure : Fused benzene ring enhances aromaticity and planarity.
- Synthesis : Synthesized via TBTU/DMAP-mediated coupling, a method adaptable for 2,4-dimethyl derivatives .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Imidazole Carboxamide Derivatives
| Compound | Substituents | Bioactivity | Metabolism | Stability Considerations |
|---|---|---|---|---|
| 2,4-Dimethyl-1H-imidazole-5-carboxamide | 2-CH₃, 4-CH₃, 5-CONH₂ | Hypothesized enzyme inhibition | Likely hepatic oxidation | High lipophilicity; stable |
| DIC/DTIC | 4/5-triazeno, 5/4-CONH₂ | Antineoplastic (melanoma) | N-demethylation to AIC | Light-sensitive; unstable |
| 5-Hydroxy-1H-imidazole-4-carboxamide | 5-OH, 4-CONH₂ | Formulation stabilizer | Not reported | Requires silica additives |
| Thiazolidinone derivatives | Thiazolidinone at 4/5 | Antimicrobial | Hydrolysis of thiazolidinone | Moderate stability |
Pharmacological Mechanisms
- DIC/DTIC : Metabolites like 5-diazoimidazole-4-carboxamide inhibit DNA/RNA synthesis, while 2-azahypoxanthine disrupts purine metabolism .
- Thiazolidinones: Antimicrobial activity via membrane disruption or enzyme inhibition .
- 2,4-Dimethyl Analogs: Methyl groups may enhance lipophilicity and blood-brain barrier penetration compared to polar hydroxy or cyano derivatives.
Stability and Formulation
- 5-Hydroxy Derivatives : Require silica co-formulants to prevent oxidative degradation .
- DIC/DTIC : Light-sensitive; administered via controlled infusion to maintain plasma levels .
- 2,4-Dimethyl Derivatives : Methyl groups likely improve stability under ambient conditions, reducing formulation complexity.
Preparation Methods
Cyclization of Nitrile Precursors
A patent by US3468901A outlines a route starting from 4,5-dicyanoimidazole, which undergoes selective hydrolysis in aqueous alkaline conditions to form 4-cyanoimidazole-5-carboxamide. Subsequent Hofmann rearrangement with bromine and sodium hydroxide at 70–75°C yields 5-amino-4-cyanoimidazole, which is further hydrolyzed to the target carboxamide. This method emphasizes the critical role of pH control, as excessive alkalinity leads to byproducts.
Table 1: Reaction Conditions for Nitrile Hydrolysis
| Parameter | Value |
|---|---|
| Precursor | 4,5-Dicyanoimidazole |
| Base | 2.33 N NaOH |
| Temperature | 70–75°C |
| Reaction Time | 3 hours |
| Yield | 35–40% |
Ester-to-Amide Conversion
An alternative approach involves modifying ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate. As demonstrated in a study on TAK1 inhibitors, the ester group is converted to a carboxamide using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, achieving yields of 46–59% after purification by reverse-phase HPLC.
Key Mechanistic Insight : The electron-withdrawing effect of the imidazole ring facilitates nucleophilic attack by ammonia or amines on the activated ester intermediate, forming the carboxamide.
Optimization of Reaction Parameters
Temperature and Catalysis
In the synthesis of methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate, optimal yields (46.96%) were achieved at −78°C using 2 equivalents of n-BuLi. Lower temperatures suppress side reactions such as ring-opening or oxidation, while excess base ensures complete deprotonation of the imidazole nitrogen.
Table 2: Impact of Temperature on Yield
| Temperature (°C) | n-BuLi (Equiv.) | Yield (%) |
|---|---|---|
| −78 | 2 | 46.96 |
| −40 | 1.3 | 1.32 |
| 25 | 2 | 8.29 |
Solvent Selection
Polar aprotic solvents like DMF enhance the solubility of intermediates during amidation. In contrast, tetrahydrofuran (THF) is preferred for lithiation steps due to its ability to stabilize reactive anions.
Industrial-Scale Production Challenges
Continuous Flow Reactors
While batch reactors remain common for small-scale synthesis, continuous flow systems offer advantages in heat dissipation and mixing efficiency for exothermic steps like Hofmann rearrangements. However, clogging risks due to insoluble intermediates (e.g., sodium bromide precipitates) necessitate inline filtration units.
Purification at Scale
Column chromatography is impractical for industrial production. Instead, recrystallization from isopropyl alcohol or acetic acid/water mixtures achieves ≥95% purity. For critical applications, a final polish via HPLC with a C18 column and acetonitrile/water gradient is employed.
Analytical Characterization
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
